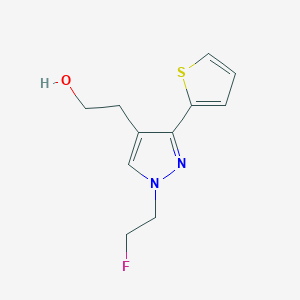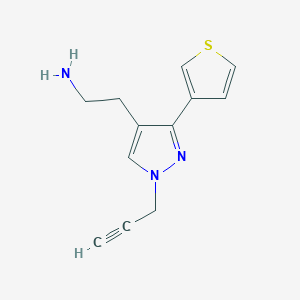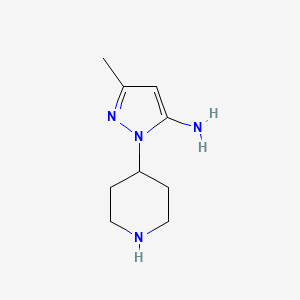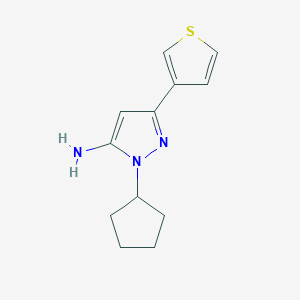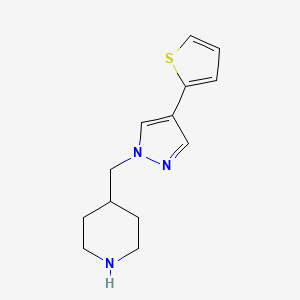![molecular formula C13H16N4 B1491300 1-etil-3-(piridin-2-il)-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina CAS No. 2097945-22-5](/img/structure/B1491300.png)
1-etil-3-(piridin-2-il)-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina
Descripción general
Descripción
Pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Aplicaciones Científicas De Investigación
Aplicaciones antivirales y anticancerígenas
Los derivados de piridina fusionados, incluido el compuesto en cuestión, tienen similitudes estructurales con las bases del ADN como la adenina y la guanina. Esta similitud es un factor clave en su efectividad como fármacos antivirales y anticancerígenos .
Actividades antibacterianas y antifúngicas
Estos compuestos también se encuentran en sustancias con actividades antibacterianas y antifúngicas . Pueden ser efectivos contra especies bacterianas acuáticas especializadas, especies Gram-positivas y Gram-negativas y diversas especies fúngicas .
Aplicaciones antiinflamatorias
Los derivados de piridina fusionados se han estudiado por sus propiedades antiinflamatorias . Pueden contribuir al desarrollo de nuevos fármacos antiinflamatorios.
Actividades antimaláricas
El compuesto también se encuentra en sustancias con actividades antimaláricas . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos antimaláricos.
Aplicaciones antihipertensivas
Las furopiridinas, un tipo de derivado de piridina fusionada, se encuentran con frecuencia en la estructura química de compuestos que poseen bioactividades antihipertensivas .
Actividad antioxidante
La propiedad antioxidante de los derivados se estudió utilizando el método DPPH (2,2-difenilpicrilhidrazilo), y los resultados mostraron que el valor IC 50 evaluado estaba cerca del valor IC 50 del ácido ascórbico .
Actividades anticoagulantes
Uno de los primeros estudios sobre los derivados de furopiridina, un tipo de derivado de piridina fusionada, se centró en las actividades antiinflamatorias, antiagregación y anticoagulantes .
Aplicaciones antituberculosas
Los derivados de piridina fusionados también se encuentran en sustancias con actividades antituberculosas .
Mecanismo De Acción
Target of Action
The primary targets of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are currently unknown. This compound is a derivative of pyridine, which is known to serve as a pharmacophore for many molecules with significant biological and therapeutic value
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a derivative of pyridine, it may influence a variety of biochemical pathways, given that pyridine derivatives are known to have varied medicinal applications
Result of Action
The molecular and cellular effects of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine’s action are currently unknown. Given that it is a derivative of pyridine, it may have significant biological and therapeutic effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-PEP in laboratory experiments are numerous. First, the compound is relatively easy to synthesize in a lab setting. Additionally, it is relatively non-toxic and can be used in experiments without the need for special safety precautions. Finally, the compound has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes.
The main limitation of using 3-PEP in laboratory experiments is that its exact mechanism of action is still not fully understood. Additionally, the compound has not been extensively studied in humans, so its effects in humans are still not fully known.
Direcciones Futuras
There are a number of potential future directions for research involving 3-PEP. First, further research is needed to better understand the exact mechanism of action of the compound. Additionally, further research is needed to determine the compound’s effects in humans, as well as its potential therapeutic applications. Finally, further research is needed to explore the potential of 3-PEP as an inhibitor of other enzymes and biochemical pathways.
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-3-pyridin-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-17-12-6-8-14-9-10(12)13(16-17)11-5-3-4-7-15-11/h3-5,7,14H,2,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUMUIBBYWWKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





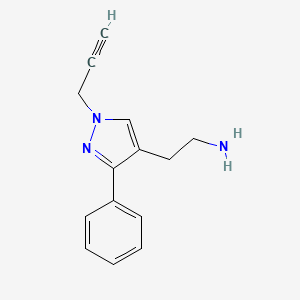
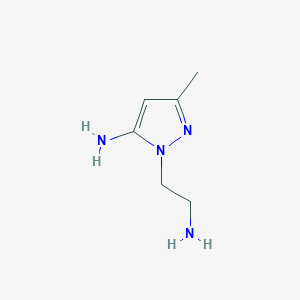
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)



